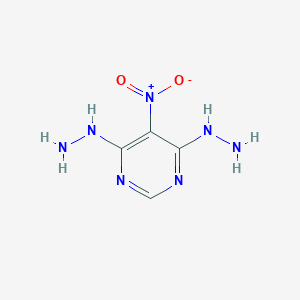
1,2,6-Trimethylpyridinium
Overview
Description
1,2,6-Trimethylpyridinium is an organic compound with the molecular formula C8H12N . It is used in early discovery research as part of a collection of rare and unique chemicals .
Synthesis Analysis
1,2,6-Trimethylpyridinium has been used in electrophilic fluorination reactions. It is often used in conjunction with 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-fluorobenzenesulfonimide) reagents, which are widely used in the synthesis of different heterocycles .Molecular Structure Analysis
The molecular weight of 1,2,6-Trimethylpyridinium is 122.187 Da . It is built up of the organic [2,4,6-trimethylpyridinium] cations incorporated into inorganic, tetrahedral BF4 anions .Chemical Reactions Analysis
1,2,6-Trimethylpyridinium has been used in electrophilic fluorination reactions. It has been used as an electrophilic fluorine donor for palladium-catalyzed fluorination on 2-arylpyridines .Physical And Chemical Properties Analysis
1,2,6-Trimethylpyridinium forms distinct compounds when crystallized from aqueous solution. It undergoes three first-order phase transitions at specific temperatures . It exhibits strong nonlinear optical properties .Scientific Research Applications
Carbonic Anhydrase Activation and Inhibition : The 2,4,6-trimethylpyridinium derivative of histamine is an effective activator of carbonic anhydrase (CA). It exhibits a unique binding mode, behaving as an inhibitor after prolonged contact with the enzyme (Dave et al., 2011).
Synthesis and Properties of Decatungstate Ions : The synthesis and chemical characterization of 2,4,6-trimethylpyridinium decatungstates, highlighting their composition and properties in various solvents (Lorente et al., 1986).
Organic-Inorganic Compounds for Nonlinear Optical Properties : [2,4,6-trimethylpyridinium][BF4] exhibits significant nonlinear optical properties at room temperature, including pyroelectric and piezoelectric effects (Wojtaś et al., 2011).
Electrospray Tandem Mass Spectrometry : 2,4,6-trimethylpyridinium salts enhance ionization efficiency in mass spectrometric analysis of peptides, offering sensitivity improvements (Waliczek et al., 2016).
Catalytic Applications in Organic Synthesis : 1-fluoro-2,4,6-trimethylpyridinium salts are used as electrophilic fluorinating reagents in Pd-catalyzed C-H methylation and fluorination reactions (Chen & Sorensen, 2018).
Study of Ionic Species and Conductance Behavior : The conductance behavior of 2,4,6-trimethylpyridinium trifluoroacetates in various solvents has been investigated, contributing to understanding ionic interactions (Mehta & Chawla, 1982).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,6-trimethylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLZPLHQBBPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274590 | |
| Record name | 1,2,6-trimethylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Trimethylpyridinium | |
CAS RN |
33718-19-3 | |
| Record name | 1,2,6-trimethylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)




